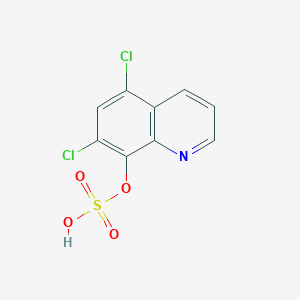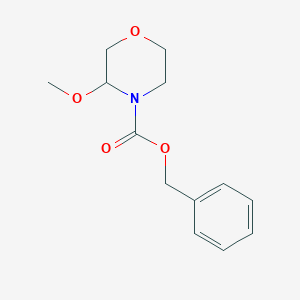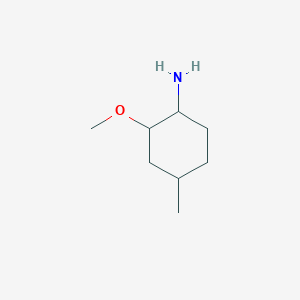
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is found in many natural products and pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine typically involves the use of pyrrolidine derivatives as starting materials. One common method involves the reaction of 2-methylpyrrolidine with a suitable alkylating agent under basic conditions to introduce the pyrrolidin-2-ylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, chiral catalysts may be employed to ensure the production of the desired enantiomer, as the (S)-configuration is often required for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various N-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which serves as the core structure for many derivatives.
N-Methylpyrrolidine: A simple derivative with a methyl group attached to the nitrogen atom.
2-Methylpyrrolidine: A derivative with a methyl group attached to the second carbon atom of the pyrrolidine ring.
Uniqueness
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-pyrrolidin-2-ylmethyl group imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-9-4-3-7-12(9)8-10-5-2-6-11-10/h9-11H,2-8H2,1H3/t9?,10-/m0/s1 |
Clave InChI |
BMEIKBSYDWVNTP-AXDSSHIGSA-N |
SMILES isomérico |
CC1CCCN1C[C@@H]2CCCN2 |
SMILES canónico |
CC1CCCN1CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


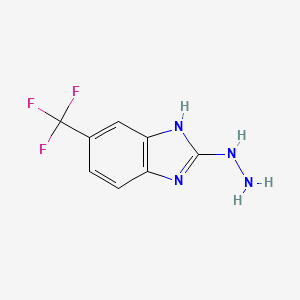
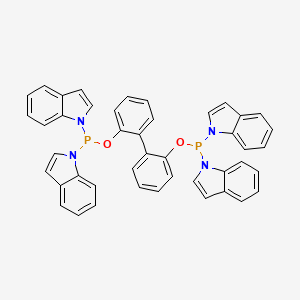
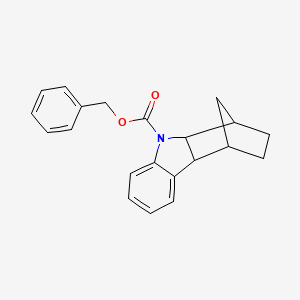
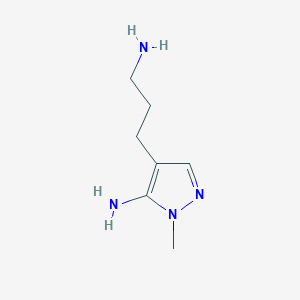
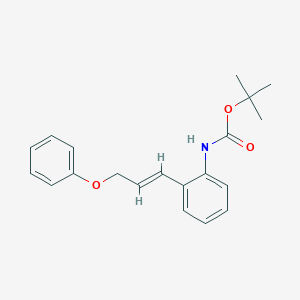
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
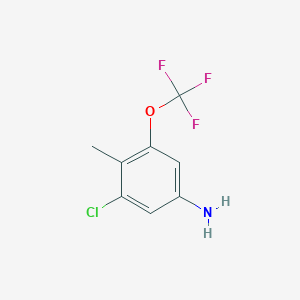
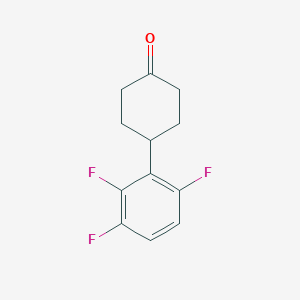


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
